molecular formula C19H20O5 B8454556 Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate

Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate

Cat. No.: B8454556
M. Wt: 328.4 g/mol
InChI Key: PAEJFWWKHNHOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzyloxy group and a 1,3-dioxolane ring attached to a benzoate ester. It is often used in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by reacting the benzyloxy-substituted benzoic acid with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: Used in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and 1,3-dioxolane groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate can be compared with other benzoate esters and compounds containing benzyloxy or 1,3-dioxolane groups. Similar compounds include:

    Ethyl 4-(benzyloxy)benzoate: Lacks the 1,3-dioxolane ring.

    Ethyl 3-(1,3-dioxolan-2-yl)benzoate: Lacks the benzyloxy group.

    Mthis compound: Contains a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in the combination of the benzyloxy and 1,3-dioxolane groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 3-(1,3-dioxolan-2-yl)-4-phenylmethoxybenzoate

InChI

InChI=1S/C19H20O5/c1-2-21-18(20)15-8-9-17(16(12-15)19-22-10-11-23-19)24-13-14-6-4-3-5-7-14/h3-9,12,19H,2,10-11,13H2,1H3

InChI Key

PAEJFWWKHNHOGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C3OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-benzyloxy-5-bromophenyl)-1,3-dioxolane (7.8 g, 23.2 mmol) in freshly distilled THF (160 ml) was cooled to -75° C. with stirring under an argon atmosphere. To this solution was added n-butyl lithium (25.6 ml, 1.6 M in hexane) keeping the temperature below -70° C. The reaction mixture was stirred at -70° C. for 1 hour. The reaction was allowed to warm to -60° C. and added to a cooled (-60° C.) solution of ethyl chloroformate (5.05 g, 46.5 mmol) in freshly distilled THF (70 ml). The reaction was allowed to warm to ambient temperature and stirred overnight. The reaction mixture was diluted with ethyl ether (100 ml), washed with ice/water (1×50 ml), saturated aqueous NaHCO3 (1×35 ml), brine (1×35 ml) dried over MgSO4 and evaporated. The product was purified by chromatography (eluant: ethyl ether/hexane) to give 2-(2-benzyloxy-5-ethoxycarbonylphenyl)-1,3-dioxolane as a colourless gum (4.2 g, 55%).
Name
2-(2-benzyloxy-5-bromophenyl)-1,3-dioxolane
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step Two
Quantity
5.05 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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